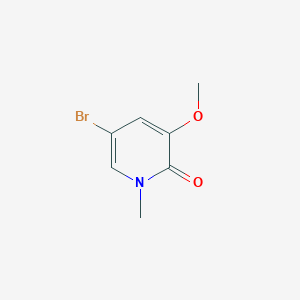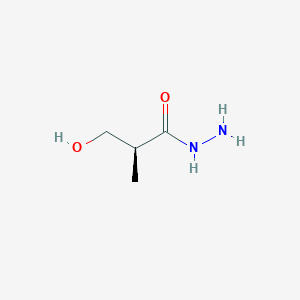![molecular formula C13H11N3 B6598898 Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- CAS No. 611205-04-0](/img/structure/B6598898.png)
Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-, commonly referred to as PBB, is an organic compound belonging to the class of heterocyclic amines. It is a colorless, water-soluble solid that is found in several natural products, such as alkaloids and terpenes. PBB is an important building block for the synthesis of a variety of heterocyclic compounds, including drugs, dyes, and agrochemicals. It has also been used in the synthesis of various polymers and has been studied for its potential applications in medicine, agriculture, and other fields.
Applications De Recherche Scientifique
PBB has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including drugs, dyes, and agrochemicals. It has also been studied for its potential applications in medicine, agriculture, and other fields. In addition, PBB has been studied for its potential as a catalyst in organic synthesis.
Mécanisme D'action
PBB is believed to act as an electron donor in certain chemical reactions. It is believed to donate electrons to the reaction center, allowing for the formation of a new bond. This mechanism of action is thought to be the basis for its use in the synthesis of heterocyclic compounds, as well as its potential applications in medicine, agriculture, and other fields.
Biochemical and Physiological Effects
PBB has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome b5. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, PBB has been studied for its potential effects on the central nervous system, including its ability to modulate the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
PBB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is water-soluble, making it easy to use in aqueous solutions. However, PBB also has some limitations for lab experiments. It is not very stable and can decompose at high temperatures. It is also not very soluble in organic solvents, making it difficult to use in organic reactions.
Orientations Futures
There are several potential future directions for the research and development of PBB. One potential direction is to investigate its potential applications in medicine, agriculture, and other fields. In addition, further research could be conducted to explore its potential as a catalyst in organic synthesis. Finally, additional research could be conducted to explore its potential biochemical and physiological effects.
Méthodes De Synthèse
PBB can be synthesized by a variety of methods. The most common method is the reaction of pyrrole with benzaldehyde or benzoic acid. This reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is a pyrrole derivative. Other methods of synthesis include the reaction of pyrrole with aryl halides, the reaction of aryl halides with pyrrole derivatives, and the reaction of pyrrole derivatives with aldehydes or ketones.
Propriétés
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-12-3-1-2-9(7-12)11-6-10-4-5-15-13(10)16-8-11/h1-8H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOWNYLGCMJVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C3C(=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437761 |
Source


|
| Record name | Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- | |
CAS RN |
611205-04-0 |
Source


|
| Record name | Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)



![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)


![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)
